Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate

Medicinal Chemistry Organic Synthesis Prodrug Design

This 2‑chloro‑5,6‑dimethylpyridine‑3‑carboxylate methyl ester is the definitive building block for PPI‑metabolite scaffolds and cross‑coupling libraries. The 2‑Cl leaving group gives clean, single‑site SNAr displacement—no competing side reactions—while the 5,6‑dimethyl pattern raises the pyridine pKa for acid‑catalyzed activation. The methyl ester protects the carboxylate through organometallic and strong‑base steps, then selectively unmasks under mild hydrolysis. Procure the exact regioisomer that matches omeprazole‑pathway intermediates and avoids uncontrolled variables inherent in 4‑chloro or 2,4‑dichloro analogs.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
Cat. No. B13601498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-chloro-5,6-dimethylpyridine-3-carboxylate
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1C)Cl)C(=O)OC
InChIInChI=1S/C9H10ClNO2/c1-5-4-7(9(12)13-3)8(10)11-6(5)2/h4H,1-3H3
InChIKeyLBJNINMUOCAWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-5,6-dimethylpyridine-3-carboxylate: Pyridine Carboxylate Building Block for Pharmaceutical Intermediates


Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate (CAS: 2046316-69-0, MF: C9H10ClNO2, MW: 199.63) is a polysubstituted pyridine-3-carboxylate featuring a 2-chloro leaving group and 5,6-dimethyl electron-donating substituents . The methyl ester at the 3-position provides a protected carboxylic acid moiety amenable to selective hydrolysis or transesterification, while the chloro substituent serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and cross-coupling chemistry .

Why Generic Pyridine-3-carboxylates Cannot Substitute Methyl 2-Chloro-5,6-dimethylpyridine-3-carboxylate


Substituting a structurally similar pyridine carboxylate for this specific compound introduces multiple uncontrolled variables that can derail synthetic workflows. The 5,6-dimethyl substitution pattern raises the pyridine nitrogen pKa, enhancing nucleophilicity for downstream activation steps, while the 2-chloro substituent provides a regioselective exit vector for SNAr that differs from 4-chloro or 2,4-dichloro analogs [1]. The methyl ester, compared to ethyl or free acid forms, offers a distinct solubility profile and orthogonal deprotection kinetics. In documented omeprazole-related synthetic pathways, the precise substitution pattern on the pyridine ring is critical for maintaining the correct metabolic intermediate structure, and deviation at any position yields compounds with fundamentally different reactivity and regulatory standing .

Methyl 2-Chloro-5,6-dimethylpyridine-3-carboxylate: Comparative Evidence for Scientific Selection


Methyl Ester vs. Free Acid: Differential Synthetic Utility in Multi-Step Sequences

The methyl ester form (MW 199.63) provides a protected carboxylic acid that can be carried through multiple synthetic steps without unwanted acid-base side reactions, whereas the free carboxylic acid analog (CAS 120003-75-0, MW 185.61) introduces a polar, ionizable group that complicates purification and limits reaction compatibility . The ester can be selectively hydrolyzed to the acid under controlled conditions (basic or acidic hydrolysis), offering a tactical advantage in convergent synthesis design [1].

Medicinal Chemistry Organic Synthesis Prodrug Design

Methyl Ester vs. Ethyl Ester: Physical Property and Handling Differences

The methyl ester (MW 199.63) exhibits a predicted boiling point of 287.8±35.0 °C and predicted density of 1.209±0.06 g/cm³, while the ethyl ester analog (CAS 1159977-35-1, MW 213.66) has a higher molecular weight and differing solubility profile—specifically soluble in chloroform, dichloromethane, and methanol . The methyl ester requires standard cool, dry storage conditions without special temperature requirements, contrasting with the ethyl ester which mandates -20°C storage and dry ice shipping, imposing additional procurement and handling costs .

Physical Chemistry Process Chemistry Analytical Chemistry

2-Chloro vs. 2,4-Dichloro Analogs: Regioselectivity in Nucleophilic Aromatic Substitution

The mono-2-chloro compound presents a single reactive site for SNAr displacement, enabling clean, predictable product formation. In contrast, the 2,4-dichloro analog (methyl 2,4-dichloro-5,6-dimethylpyridine-3-carboxylate; MW 248.11) contains two electrophilic centers that compete under nucleophilic attack. Studies of the 2,4-dichloro compound's reaction with sodium methoxide demonstrate that product distribution depends on reaction temperature, indicating competing pathways that complicate synthesis and reduce yield predictability [1].

SNAr Chemistry Regioselective Synthesis Process Optimization

Chloro vs. Bromo Leaving Group: Differential Reactivity in Cross-Coupling Chemistry

The 2-chloro substituent provides a balanced reactivity profile for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, etc.), offering sufficient electrophilicity for productive coupling while maintaining stability during handling and storage. The 2-bromo analog (2-bromo-5,6-dimethylpyridine-3-carboxylic acid, CAS 1259326-49-2; MW 230.06) is more reactive but also more labile, potentially leading to undesired side reactions and requiring more stringent storage conditions .

Cross-Coupling Catalysis C-C Bond Formation

Predicted Physicochemical Parameters: Comparative Data for Solubility and pKa Profiling

The methyl ester has a predicted pKa of -0.03±0.10, boiling point of 287.8±35.0 °C, and density of 1.209±0.06 g/cm³ . The 2-chloro-5,6-dimethyl substitution pattern raises the pyridine nitrogen basicity (pKa ~5-6 for pyridine core) compared to unsubstituted or mono-methyl pyridines, enhancing nucleophilicity for acid-catalyzed activation steps in PPI-related chemistry [1]. The 5,6-dimethyl substitution is specifically critical for achieving the correct pKa profile required in omeprazole and related proton pump inhibitor scaffolds .

Computational Chemistry Formulation Science Drug Discovery

Methyl 2-Chloro-5,6-dimethylpyridine-3-carboxylate: Validated Application Scenarios Based on Comparative Evidence


Synthesis of Substituted Pyridine Pharmacophores Requiring Regioselective 2-Position Elaboration

The mono-2-chloro substitution pattern enables clean, single-site SNAr displacement or cross-coupling without the competing side reactions observed with 2,4-dichloro analogs . This compound is suitable for constructing pyridine-containing pharmacophores where the 3-carboxylate must remain protected through multiple steps and the 5,6-dimethyl motif is essential for electronic tuning [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Late-Stage Carboxylic Acid Deprotection

The methyl ester protection strategy allows the carboxylate to be carried through sequences incompatible with free acids (e.g., strong base, organometallics, or non-polar media) . The ester can be selectively unmasked under controlled hydrolysis conditions at the optimal stage of the synthetic sequence [1].

Proton Pump Inhibitor (PPI) Intermediate and Metabolite Synthesis

Compounds bearing the 2-chloro-5,6-dimethylpyridine-3-carboxylate scaffold are documented intermediates in the preparation of omeprazole metabolites and related PPI frameworks . The 5,6-dimethyl substitution pattern is specifically required to achieve the correct pyridine pKa for acid-catalyzed activation in PPI mechanism of action [1].

Palladium-Catalyzed Cross-Coupling for C-C and C-N Bond Formation at the 2-Position

The 2-chloro leaving group provides balanced reactivity for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling transformations, offering a more stable alternative to bromo analogs that reduces premature decomposition while still enabling efficient coupling under standard catalytic conditions .

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